![molecular formula C18H20N2O6S B2683801 3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid CAS No. 796065-15-1](/img/structure/B2683801.png)
3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid
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Overview
Description
3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid is a chemical compound with the molecular formula C18H20N2O6S and a molecular weight of 392.43 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H20N2O6S . This indicates that it contains 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 392.43 g/mol . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Catalysis and Organic Synthesis
Compounds with sulfonyl and formamido groups have been studied for their roles in catalysis and organic synthesis. For example, sulfonyl-containing ligands in chromium complexes demonstrate applications in dye and pigment synthesis due to their complexation properties, indicating potential for developing new materials or catalytic processes G. Schetty, 1968. Similarly, aromatic polyamides and polyimides based on substituted phenyl groups show high thermal stability and solubility in polar solvents, suggesting their use in high-performance polymers Chin-Ping Yang & Jiun-Hung Lin, 1995.
Environmental and Green Chemistry
The ethoxy and sulfonylamido groups in compounds can contribute to environmentally friendly chemical processes. For instance, phloretic acid, a phenolic compound, has been explored as a renewable building block for polymer synthesis, showcasing the move towards sustainable and green chemistry Acerina Trejo-Machin et al., 2017.
Photophysical Properties
Compounds with benzene sulfonamide structures have applications in the development of fluorescent agents, indicating potential use in optical materials, sensors, or bioimaging technologies. This is demonstrated by the synthesis of fluorescent agents for printing applications Z. Wen, 2003.
Drug Discovery and Development
Sulfonamide derivatives have been investigated for their antibacterial activities, offering a pathway for the development of new antimicrobial agents. This highlights the role of structurally complex compounds in medicinal chemistry and drug development Maruti S. Satpute et al., 2019.
Mechanism of Action
Target of Action
The primary targets of the compound 3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid are Carbonic anhydrase 1 and Carbonic anhydrase 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
It is believed to interact with its targets, carbonic anhydrase 1 and carbonic anhydrase 2, potentially inhibiting their activity . This interaction and the resulting changes in enzyme activity could lead to alterations in pH balance within the body .
Biochemical Pathways
The biochemical pathways affected by 3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid are likely related to the regulation of pH balance in the body. By inhibiting the activity of Carbonic anhydrase 1 and Carbonic anhydrase 2, the compound could disrupt the normal function of these enzymes, leading to downstream effects on pH regulation . .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Given its potential role as an inhibitor of Carbonic anhydrase 1 and Carbonic anhydrase 2, it could lead to alterations in pH balance within the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid. Factors such as temperature, pH, and the presence of other compounds could affect how the compound interacts with its targets and its overall effectiveness . .
properties
IUPAC Name |
3-[[4-[(4-ethoxyphenyl)sulfonylamino]benzoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-2-26-15-7-9-16(10-8-15)27(24,25)20-14-5-3-13(4-6-14)18(23)19-12-11-17(21)22/h3-10,20H,2,11-12H2,1H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEAZTNLRXDROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid |
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